N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
CAS No. |
515832-46-9 |
|---|---|
Molecular Formula |
C11H9Cl2N3O |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C11H9Cl2N3O/c1-16-6-7(5-14-16)11(17)15-10-3-8(12)2-9(13)4-10/h2-6H,1H3,(H,15,17) |
InChI Key |
DQYYEPRGJORFSH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-1H-Pyrazole-4-Carboxylic Acid
The pyrazole core is typically constructed via cyclization reactions involving β-ketoesters and hydrazine derivatives. A patent by CN111362874B demonstrates a two-step approach for analogous pyrazole carboxylic acids, adaptable to this target compound:
Step 1: Cyclization with Methyl Hydrazine
Methyl hydrazine reacts with β-ketoesters (e.g., ethyl acetoacetate) under reflux to form 1-methyl-1H-pyrazole derivatives. For example:
-
Ethyl acetoacetate (13.0 g, 100 mmol) and methyl hydrazine (2.75 mol) in ethanol yield 1-methyl-1H-pyrazole-5(4H)-one intermediates .
-
Key variables: Solvent (ethanol, THF), temperature (reflux), and stoichiometry (1:1 molar ratio).
Step 2: Functionalization at Position 4
The Vilsmeier-Haack reaction introduces a formyl group at position 4, which is subsequently oxidized to a carboxylic acid. In a study by PMC6274113 , phosphorus oxychloride and DMF are used to formylate pyrazole rings, followed by oxidation with KMnO₄ or CrO₃ to yield the carboxylic acid.
Table 1: Optimization of Pyrazole-4-Carboxylic Acid Synthesis
Conversion to Pyrazole-4-Carbonyl Chloride
The carboxylic acid is activated to its acyl chloride for amide coupling. Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM) or THF are standard reagents:
-
1-Methyl-1H-pyrazole-4-carboxylic acid (10 mmol) is stirred with SOCl₂ (15 mmol) at 60°C for 2 h .
-
Solvent removal under reduced pressure yields the acyl chloride as a pale-yellow solid (95–98% conversion).
Critical Factors :
-
Moisture-free conditions prevent hydrolysis.
-
Excess SOCl₂ ensures complete conversion.
Amide Coupling with 3,5-Dichloroaniline
The final step involves nucleophilic acyl substitution between the acyl chloride and 3,5-dichloroaniline. PMC6274113 outlines a protocol for analogous pyrazole amides:
Procedure :
-
Dissolve pyrazole-4-carbonyl chloride (7 mmol) and triethylamine (7.5 mmol) in THF.
-
Add 3,5-dichloroaniline (7.5 mmol) dropwise at 0–5°C.
-
Stir at ambient temperature for 8 h.
-
Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography (petroleum ether/ethyl acetate).
Table 2: Reaction Conditions and Yields
| Acyl Chloride (mmol) | Aniline (mmol) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 7 | 7.5 | Et₃N | THF | 0 → 25 | 94 |
| 10 | 10 | DIPEA | DCM | -10 → 20 | 89 |
Key Observations :
-
Lower temperatures (-10°C to 0°C) minimize side reactions (e.g., oligomerization).
-
Triethylamine outperforms DIPEA in yield due to better solubility in THF .
Purification and Characterization
Recrystallization :
Crude products are recrystallized from ethanol-water mixtures (40–65% alcohol). For example:
Chromatography :
For higher purity, silica gel chromatography with petroleum ether/ethyl acetate (3:1) achieves >99% purity .
Spectroscopic Data :
Alternative Synthetic Routes
One-Pot Cyclization-Coupling :
A modified approach condenses cyclization and amidation into a single pot:
-
React β-ketoester, methyl hydrazine, and 3,5-dichloroaniline in presence of POCl₃.
-
Yield: 70–75% with reduced purification steps.
Enzymatic Hydrolysis :
Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates to carboxylic acids at 37°C, pH 7.5, achieving 80% conversion .
Industrial-Scale Considerations
Catalyst Optimization :
Potassium iodide (1.5 mol) in cyclization steps enhances regioselectivity, reducing isomer formation from 10% to <5% .
Solvent Recovery :
Distillation under reduced pressure (50–70 mm H₂O) reclaims tert-butanol and dimethylamine, reducing waste .
Table 3: Scale-Up Parameters
| Parameter | Lab Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Batch Size | 100 g | 10 kg | 500 kg |
| Cycle Time | 24 h | 48 h | 72 h |
| Yield | 75% | 72% | 70% |
Challenges and Solutions
Isomer Formation :
-
Issue : 5-carboxamide isomers form during cyclization.
-
Solution : Adjusting methyl hydrazine stoichiometry (1.1 eq) and reaction pH (1–2) suppresses isomerization .
Purification Complexity :
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-4-carboxamide has been investigated for its anticancer properties. Research indicates that it acts as an inhibitor of certain kinases involved in cancer cell proliferation. For example, a study demonstrated that derivatives of this compound exhibited potent activity against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action involves the inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for tumor growth and survival.
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Studies have reported that it inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In vitro assays revealed significant inhibition rates, suggesting potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Effects
Recent research has explored the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage, making it a candidate for developing treatments for neurodegenerative disorders such as Alzheimer's disease.
Agricultural Applications
Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Studies indicate that it exhibits significant insecticidal activity against various agricultural pests. Its mode of action involves the disruption of neurotransmission in target insects, leading to paralysis and death. Field trials have demonstrated its effectiveness in controlling pest populations while minimizing harm to beneficial insects.
Herbicidal Properties
In addition to its insecticidal activity, this compound has shown potential as a herbicide. Research indicates that it inhibits specific enzymes involved in plant growth, effectively controlling weed populations without adversely affecting crop yields.
Material Science Applications
Polymer Development
The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing their properties. Research has shown that adding this compound to polymer formulations can improve thermal stability and mechanical strength. This makes it a valuable additive in producing high-performance materials for various industrial applications.
Case Studies
Case Study 1: Anticancer Activity Assessment
A study conducted on the efficacy of this compound against breast cancer cell lines demonstrated an IC50 value of 10 µM, indicating strong antiproliferative activity compared to standard chemotherapeutics.
Case Study 2: Insecticidal Efficacy
Field trials assessing the insecticidal efficacy of this compound against aphids showed a mortality rate exceeding 85% within 48 hours of application, highlighting its potential as an effective pest control agent in agricultural settings.
Summary Table: Biological Activities
| Activity | IC50/Effectiveness | Reference |
|---|---|---|
| Anticancer | 10 µM (breast cancer) | Journal of Medicinal Chemistry |
| Anti-inflammatory | Significant inhibition | Inflammation Research Journal |
| Insecticidal | >85% mortality (48h) | Agricultural Sciences Journal |
| Herbicidal | Effective control | Weed Science Journal |
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Key Observations :
- Chlorine Substitution: Chlorine atoms on the aryl ring (e.g., 3b) increase melting points compared to non-halogenated analogs (e.g., 3a: 133–135°C vs. 3b: 171–172°C), likely due to enhanced dipole interactions and molecular packing .
- Fluorine vs.
- Synthetic Yields : Most analogs in show moderate yields (62–71%), suggesting that steric and electronic factors in coupling reactions influence efficiency .
Physicochemical Properties
- Crystallography: Meta-substitution with electron-withdrawing groups (e.g., 3,5-dichloro in the target compound) is shown in to reduce molecular flexibility and stabilize crystal lattices. For example, N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide forms a monoclinic crystal system with tight packing due to Cl···Cl interactions .
- Thermal Stability : Higher melting points in chlorinated analogs (e.g., 3b vs. 3a) correlate with increased molecular rigidity and intermolecular forces .
Molecular Docking and Binding Insights
- 7a and 7b : Docking studies reveal that the difluoromethyl group in 7a forms hydrogen bonds with SDHI active-site residues (e.g., TRP173 and TYR58), while the mesityl group contributes to van der Waals interactions .
- Hypothesized Binding of Target Compound : The 3,5-dichlorophenyl group may occupy hydrophobic regions of the SDHI binding pocket, similar to commercial SDHIs like bixafen. However, the absence of a difluoromethyl group could limit hydrogen-bonding capacity .
Biological Activity
N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, including antimicrobial, anti-inflammatory, and potential therapeutic applications.
Pyrazole derivatives are recognized for their broad spectrum of biological activities, making them valuable in drug development. Among these, this compound has been identified as a promising candidate due to its structural characteristics and biological efficacy.
2. Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a pyrazole ring substituted with a dichlorophenyl group and a carboxamide functional group, which are crucial for its biological activity.
3.1 Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains and fungi:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL |
| Escherichia coli | 0.15 μg/mL |
| Candida albicans | 0.30 μg/mL |
These results indicate that the compound is effective in inhibiting the growth of both gram-positive and gram-negative bacteria as well as fungi, suggesting its potential use in treating infections .
3.2 Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models:
- In vitro studies demonstrated that this compound significantly reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cultures.
- Animal models showed a decrease in paw edema when treated with the compound, indicating its potential for managing inflammatory conditions .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The pyrazole ring may interact with specific receptors or enzymes involved in inflammatory pathways.
- The dichlorophenyl group contributes to enhanced binding affinity to target proteins, potentially modulating their activity .
5. Case Studies
Several studies have highlighted the effectiveness of this compound:
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various pyrazole derivatives, this compound showed superior activity compared to standard antibiotics against resistant strains of bacteria .
Case Study 2: Anti-inflammatory Effects
A randomized controlled trial involving animal models demonstrated that administration of the compound significantly reduced inflammation markers compared to control groups receiving no treatment or standard anti-inflammatory drugs .
6. Conclusion
This compound represents a valuable compound in medicinal chemistry with notable antimicrobial and anti-inflammatory properties. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Q & A
Q. What are the established synthetic routes for N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-4-carboxamide?
The synthesis typically involves multi-step organic reactions , including cyclocondensation and functional group modifications. For example:
- Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine derivatives to form the pyrazole core.
- Carboxamide formation : The carboxylic acid intermediate (e.g., pyrazole-4-carboxylic acid) undergoes activation (e.g., via thionyl chloride) followed by coupling with 3,5-dichloroaniline .
- Optimization : Reaction conditions (temperature, solvent, catalysts) are adjusted to maximize yield and purity. For instance, K₂CO₃ in DMF is often used for nucleophilic substitutions .
Key validation steps include monitoring reaction progress via TLC and purification via column chromatography .
Q. Which spectroscopic and crystallographic techniques validate the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, the 3,5-dichlorophenyl group shows distinct aromatic splitting patterns .
- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding interactions. A monoclinic system with intermolecular H-bonds is commonly observed in pyrazole carboxamides .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What biological activities are reported for this compound?
- Fungicidal Activity : Demonstrated against Botrytis cinerea (gray mold), with EC₅₀ values comparable to commercial fungicides. The dichlorophenyl group enhances target binding via hydrophobic interactions .
- Structure-Activity Relationship (SAR) : The 3,5-dichlorophenyl moiety is critical for activity, as replacing it with non-halogenated aryl groups reduces efficacy .
Advanced Research Questions
Q. How do molecular docking studies elucidate the mechanism of action?
- Target Identification : Docking into fungal cytochrome bc₁ complex (Qo site) reveals hydrogen bonding between the carboxamide group and conserved residues (e.g., Glu 272 in Saccharomyces cerevisiae) .
- Role of Substituents : The 3,5-dichlorophenyl group occupies a hydrophobic pocket, while the pyrazole ring aligns with π-stacking interactions. Difluoromethyl analogues (e.g., compound 7a in ) show enhanced binding due to electronegative effects .
- Validation : Compare docking scores (e.g., Glide scores) with experimental IC₅₀ values to prioritize lead compounds .
Q. How can contradictions in biological activity data across studies be resolved?
- Experimental Variables : Differences in fungal strains, inoculation methods, or solvent systems (e.g., DMSO vs. water) may alter bioavailability. For example, solubility issues in aqueous media can lead to underestimated activity .
- SAR Reassessment : Test derivatives with controlled substituent variations (e.g., replacing Cl with F or methyl groups) to isolate electronic vs. steric effects .
- Statistical Analysis : Use ANOVA to compare replicate data and identify outliers in dose-response curves .
Q. What methodologies optimize the compound’s solubility and bioavailability?
- Co-crystallization : Co-formers like succinic acid improve aqueous solubility via salt formation. XRD confirms stable crystal lattices .
- Prodrug Design : Esterification of the carboxamide group (e.g., ethyl ester prodrugs) enhances membrane permeability, with hydrolysis in vivo regenerating the active form .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase systemic circulation time, as validated by TEM and dynamic light scattering (DLS) .
Q. How is computational chemistry applied to predict metabolic stability?
- In Silico Metabolism : Tools like MetaSite predict cytochrome P450-mediated oxidation sites. The methyl group on the pyrazole ring is a potential hotspot for demethylation .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess susceptibility to oxidative degradation. Lower BDEs (< 90 kcal/mol) indicate metabolic liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
